Product packaging for BI-811283(Cat. No.:)

BI-811283

Cat. No.: B1193809
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BI-811283 is a potent and selective small-molecule inhibitor of Aurora B kinase, a key regulator of cell division. It functions by reversibly binding to the ATP-binding pocket of Aurora B kinase, with a half-maximal inhibitory concentration (IC50) of 9 nM . Inhibition of Aurora B kinase by BI 811283 disrupts critical mitotic processes, leading to defective chromosome segregation and cytokinesis failure. This results in polyploidy—cells with severely abnormal numbers of chromosomes—which ultimately triggers cellular senescence or apoptosis . A key pharmacodynamic marker of its activity is the dose-dependent reduction in phosphorylated histone H3 (pHH3), confirming effective target engagement in vivo . This compound has demonstrated broad antiproliferative activity in preclinical studies across various tumor cell lines and has shown antitumor efficacy in xenograft models of human non-small cell lung cancer, colon carcinoma, and pancreas carcinoma . A phase I clinical study in patients with advanced solid tumors established its safety profile, with the most common drug-related adverse effects being hematological, such as neutropenia and leukopenia . BI 811283 is an important investigational tool for studying mitotic mechanisms and oncogenesis linked to chromosomal instability. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BI811283;  BI-811283;  BI 811283.

Origin of Product

United States

Molecular Mechanism of Action of Bi 811283

Specific Kinase Target Identification: Aurora Kinase B (AURKB)

BI-811283 is a small molecule inhibitor that has been identified as a potent and selective inhibitor of Aurora B kinase. wikipedia.orgascopubs.org Aurora B is a member of the Aurora kinase family of serine/threonine kinases, which are crucial regulators of cell division (mitosis). wikipedia.orgtandfonline.com The Aurora B kinase protein plays an essential role in several key mitotic events, including chromosome condensation, the proper attachment of microtubules to chromosomes, and cytokinesis (the final separation of daughter cells). ascopubs.orgaacrjournals.orglakeheadu.ca

Due to its critical functions during cell replication and its observed overexpression in many types of cancer, Aurora B kinase is considered an attractive therapeutic target for anticancer agents. wikipedia.orgascopubs.orgnih.gov this compound was developed to specifically target this enzyme, thereby interfering with the mitotic process in rapidly dividing cancer cells. wikipedia.orgnih.gov Inhibition of Aurora B by this compound leads to mitotic checkpoint override, resulting in cells with abnormal numbers of chromosomes (polyploidy), which can ultimately lead to cell death or a state of non-proliferation known as senescence. wikipedia.orgascopubs.orgnih.gov

Mechanism of Enzyme Inhibition

This compound functions as an adenosine (B11128) triphosphate (ATP)-competitive inhibitor. nih.govnih.govmdpi.comresearchgate.net Kinases, including Aurora B, utilize ATP as a phosphate donor to phosphorylate their target substrates. This compound is designed to selectively bind to the ATP-binding pocket within the catalytic domain of the Aurora B kinase. wikipedia.orgnih.govmdpi.com By occupying this site, it directly competes with the endogenous ATP molecules, preventing them from binding and effectively blocking the kinase's ability to transfer phosphate groups to its substrates. nih.govsemanticscholar.org This inhibition of substrate phosphorylation disrupts the downstream signaling pathways that are dependent on Aurora B activity, leading to the characteristic effects on mitosis. aacrjournals.org

The interaction between this compound and Aurora B kinase is characterized as reversible. nih.govresearchgate.netcardiff.ac.uk Unlike irreversible inhibitors that form permanent covalent bonds with their target enzyme, this compound binds to the ATP pocket through non-covalent interactions. This means that the inhibitor can associate with and dissociate from the enzyme. The reversible nature of the binding is a key pharmacological characteristic of this compound. nih.govresearchgate.net

In Vitro Potency and Selectivity Profile

The potency of this compound against its primary target has been quantified in enzymatic assays. The half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard metric of potency. For this compound, the IC50 value for the inhibition of human Aurora B kinase is consistently reported as 9 nM. ascopubs.orgnih.govmdpi.comaacrjournals.org This low nanomolar value indicates that this compound is a highly potent inhibitor of its target enzyme. ascopubs.orgnih.gov

CompoundTarget KinaseIC50 (nM)
This compoundAurora B9

While this compound is a potent inhibitor of Aurora B, its activity against the other two highly related Aurora kinase isoforms, Aurora A and Aurora C, has also been evaluated to determine its selectivity profile. aacrjournals.org In enzymatic assays, this compound demonstrated IC50 values of 70 nM against Aurora A and 17 nM against Aurora C. aacrjournals.org

By comparing these values, the selectivity of this compound can be assessed. The compound is approximately 7.8-fold more selective for Aurora B (IC50 = 9 nM) than for Aurora A (IC50 = 70 nM). It shows higher potency against Aurora C (IC50 = 17 nM) but is still most potent against Aurora B. This profile confirms this compound as a potent Aurora kinase inhibitor with a degree of selectivity for the Aurora B isoform over Aurora A. aacrjournals.org

CompoundTarget KinaseIC50 (nM)Selectivity Fold (vs. Aurora B)
This compoundAurora A707.8x less potent
Aurora B9-
Aurora C171.9x less potent

Selectivity against Broader Kinome Panel

The selectivity of a kinase inhibitor is a critical aspect of its pharmacological profile, indicating its specificity for the intended target over other kinases in the human kinome. This compound has demonstrated a high degree of selectivity for Aurora B kinase.

In enzymatic assays, this compound inhibits human Aurora B kinase with a half-maximal inhibitory concentration (IC₅₀) value of 9 nM. aacrjournals.org Its potency against other Aurora kinase isoforms is lower, with IC₅₀ values of 70 nM for Aurora A and 17 nM for Aurora C, showcasing its preference for Aurora B. aacrjournals.org

To assess its broader selectivity, this compound was tested against a panel of 46 other kinases that are representative of the human kinome. aacrjournals.org At a high concentration of 1000 nM, this compound inhibited only 7 of these 46 kinases by more than 50%. aacrjournals.org This indicates a favorable selectivity profile, as it does not broadly inhibit a wide range of other kinases, which could otherwise lead to off-target effects.

Inhibitory Activity of this compound Against Aurora Kinase Isoforms
KinaseIC₅₀ (nM)
Aurora A70
Aurora B9
Aurora C17

Impact on Downstream Substrates: Phosphorylation of Histone H3 (pHH3)

The inhibition of Aurora B kinase by this compound has a direct and measurable effect on its downstream substrates. One of the most well-characterized substrates of Aurora B is Histone H3. patsnap.comnih.gov Aurora B kinase is responsible for phosphorylating Histone H3 at serine 10, a key event required for proper chromosome condensation during mitosis. nih.gov

Treatment with this compound leads to a rapid and dose-dependent decrease in the levels of phosphorylated Histone H3 (pHH3). researchgate.netnih.gov In studies with the NCI-H460 non-small cell lung cancer cell line, this compound caused a rapid inhibition of Histone H3 phosphorylation in less than one hour. aacrjournals.org

This inhibition of pHH3 serves as a crucial pharmacodynamic biomarker, providing direct evidence of target engagement in both preclinical and clinical settings. researchgate.netpatsnap.comnih.gov By measuring the levels of pHH3 in tissue samples, such as skin biopsies, researchers can confirm that this compound is reaching its target and exerting its intended biological effect. researchgate.netpatsnap.comnih.gov Phase I clinical studies have shown a trend toward a decrease in pHH3 with increasing doses of this compound, confirming target engagement in patients. researchgate.netnih.gov

Summary of this compound's Effect on pHH3
FindingObservationSignificance
MechanismInhibits Aurora B-mediated phosphorylation of Histone H3. patsnap.comDirectly disrupts a key mitotic event (chromosome condensation). nih.gov
Speed of OnsetRapid inhibition observed in <1 hour in cancer cell lines. aacrjournals.orgDemonstrates fast-acting target engagement.
Dose RelationshipA decrease in pHH3 is observed with increasing doses of this compound. researchgate.netnih.govAllows for monitoring of dose-dependent biological activity.
Biomarker StatusUsed as a pharmacodynamic biomarker for target engagement. researchgate.netpatsnap.comnih.govProvides confirmation of the drug's mechanism of action in vivo.

Cellular and Subcellular Pharmacodynamics in Preclinical Models

Induction of Cellular Senescence

Treatment with BI-811283 has been shown to induce polyploidy in a significant proportion of cells, a characteristic outcome of Aurora B kinase inhibition. Within 48 hours of treatment, the fraction of polyploid cells can increase to as much as 80% nih.govmedkoo.comnih.gov. Following this polyploidization, a subset of these cells subsequently transitions into a senescent state nih.govmedkoo.comwikipedia.org.

Detailed studies in the non-small cell lung cancer cell line NCI-H460 demonstrated a marked increase in the fraction of senescent cells. This increase was observed to rise from less than 3% to 25% of the cell population within 96 hours of this compound treatment medkoo.comnih.govwikipedia.org. Cellular senescence was identified and quantified through staining for senescence-associated beta-galactosidase (SA-β-Gal) activity, a widely recognized biomarker for senescent cells medkoo.comnih.gov. The induction of senescence represents a key mechanism by which this compound, through its inhibition of Aurora B kinase, leads to the cessation of proliferation in cells that have undergone severe chromosomal abnormalities due to failed mitosis.

Mechanisms of Cell Death Induction

Apoptosis Pathway Activation (e.g., Cleaved Poly (ADP-ribose) Polymerase (PARP) and Nuclear Fragmentation)

Apoptosis induced by this compound is characterized by the activation of specific apoptotic pathways, evidenced by key molecular and morphological changes. Detection of apoptosis in preclinical models has been achieved through Western blotting for cleaved Poly (ADP-ribose) Polymerase (PARP) and by microscopic enumeration of DAPI-stained cells exhibiting nuclear fragmentation medkoo.comnih.gov.

An increase in the levels of cleaved PARP is a consistent finding, serving as a biochemical marker of apoptosis medkoo.comwikipedia.org. PARP, a nuclear enzyme crucial for DNA repair, undergoes proteolytic cleavage, specifically at the 85-kDa fragment, by caspase-3 during apoptosis, making its cleavage a widely accepted hallmark of programmed cell death. Concurrently, a noticeable increase in the fraction of cells displaying nuclear fragmentation is observed, further confirming the activation of apoptotic processes medkoo.comwikipedia.org. The inhibition of PARP activity itself can contribute to an increase in apoptosis by compromising DNA repair mechanisms.

Kinetics and Fraction of Apoptotic Cells

The induction of apoptosis by this compound exhibits specific kinetic characteristics and affects a distinct fraction of the cell population. In the NCI-H460 non-small cell lung cancer cell line, the increase in cleaved PARP and nuclear fragmentation was observed to manifest after 72 hours and 96 hours of treatment medkoo.comwikipedia.org.

Quantitatively, the fraction of cells exhibiting nuclear fragmentation increased from less than 1% to 7% after 72 hours and 96 hours of this compound exposure medkoo.comwikipedia.org. While cellular senescence was observed in a larger proportion of NCI-H460 cells (approximately 25% after 96 hours), apoptosis was evident in a smaller percentage (7% after 96 hours) nih.gov. This indicates a relatively slow onset of apoptosis affecting a limited, albeit significant, fraction of the treated cells medkoo.comwikipedia.org.

The following table summarizes the observed kinetics of cellular senescence and apoptosis in NCI-H460 cells treated with this compound:

Endpoint (NCI-H460 Cells)Baseline (<3%)72 Hours96 Hours
Polyploid Cells<5%>80% (at 48h)>80% (at 48h)
Senescent Cells<3%-25%
Apoptotic Cells (Nuclear Fragmentation)<1%7%7%
Cleaved PARPNot detectedIncreasedIncreased

Note: Polyploidy is typically observed earlier (e.g., within 48 hours) and precedes the full manifestation of senescence and apoptosis medkoo.comnih.govwikipedia.org.

Preclinical in Vivo Efficacy in Animal Models of Cancer

Tumor Growth Inhibition in Xenograft Models

In studies utilizing in vivo xenograft models of human non-small cell lung cancer, colon carcinoma, and pancreas carcinoma, BI-811283 consistently resulted in a dose-dependent inhibition of tumor growth. medkoo.comopnme.comnih.gov

This compound has shown significant tumor growth inhibition in xenograft models of human non-small cell lung cancer (NSCLC). For instance, in nude mouse xenograft models using NSCLC tumor cells, such as the Calu-6 cell line, dose-dependent inhibition of tumor growth was observed. medkoo.com Preclinical studies also demonstrated that this compound inhibits the growth of lung cancer cells in vitro, leading to senescence.

In human colorectal carcinoma (CRC) xenograft models, including those derived from HCT116 cells, this compound effectively inhibited tumor growth in a dose-dependent manner. medkoo.com Weekly and bi-weekly administrations of this compound as a 24-hour continuous infusion demonstrated strong antitumor activity in these preclinical models. nih.gov

Studies involving in vivo xenograft models of human pancreas carcinoma have also shown that this compound leads to dose-dependent inhibition of tumor growth. medkoo.comopnme.comnih.gov

This compound has demonstrated anti-tumor activity in acute myeloid leukemia (AML) cell lines. Preclinical studies have shown its efficacy in AML xenograft models.

Table 1: Summary of Tumor Growth Inhibition in Xenograft Models by this compound

Cancer TypeXenograft Model (Cell Line Examples)Observed EffectReferences
Non-Small Cell Lung CancerHuman NSCLC (e.g., Calu-6)Dose-dependent inhibition medkoo.comopnme.com
Colorectal CarcinomaHuman CRC (e.g., HCT116)Dose-dependent inhibition medkoo.comopnme.com
Pancreas CarcinomaHuman Pancreas CarcinomaDose-dependent inhibition medkoo.comopnme.comnih.gov
Acute Myeloid LeukemiaAML cell lines/xenograftsAnti-tumor activity

Observed Tumor Regression in Preclinical Settings

Beyond tumor growth inhibition, tumor regression was observed in some preclinical xenograft models treated with this compound. medkoo.comopnme.com This regression was noted at effective doses in models of human non-small cell lung cancer, colon carcinoma, and pancreas carcinoma. medkoo.comopnme.comnih.gov Notably, regression of large tumors (350 mm³) was induced in the HCT 116 colon carcinoma model. medkoo.com

Histological and Cellular Changes in Treated Tumors

Treatment with this compound induces characteristic cellular and histological changes in tumor cells, consistent with its mechanism of Aurora B kinase inhibition. In preclinical in vitro studies, this compound led to a rapid inhibition of histone H3 phosphorylation within one hour of treatment, serving as a marker of Aurora B kinase inhibition. opnme.comnih.gov

Within 48 hours of treatment, polyploidy was observed, with the fraction of polyploid cells increasing significantly (e.g., from less than 5% to over 80% in NCI-H460 cells), accompanied by a marked increase in cell volume. opnme.comnih.gov This polyploid phenotype is characteristic of Aurora B inhibition. A subset of these polyploid cells subsequently became senescent and underwent apoptosis. opnme.comnih.gov Specifically, in NCI-H460 cultures, approximately 25% of cells became senescent within 96 hours, while hallmarks of apoptosis, such as increased cleaved poly (ADP-ribose) polymerase and nuclear fragmentation, were observed in a smaller percentage (7% after 96 hours).

Histological examination of treated tumors in xenograft models confirmed these cellular changes, showing an accumulation of enlarged, multinucleated cells, which is in accordance with the expected mechanism of action for an Aurora B inhibitor. medkoo.com

Accumulation of Enlarged, Multinucleated Cells

A hallmark phenotypic consequence of Aurora B kinase inhibition by this compound in preclinical in vivo models is the consistent accumulation of enlarged, multinucleated cells within treated tumors nih.govresearchgate.netresearchgate.net. This cellular morphology is indicative of failed cytokinesis, a direct result of impaired Aurora B function during cell division nih.govresearchgate.netmedkoo.com. Polyploidy, characterized by cells containing more than the normal diploid number of chromosomes, was observed in up to 80% of cells within 48 hours following treatment with this compound nih.govresearchgate.net. This accumulation of aberrant cells is a critical step leading to subsequent cellular senescence and apoptosis, contributing to the observed antitumor effects nih.govresearchgate.netresearchgate.netmedkoo.com.

The following table summarizes key findings regarding the accumulation of enlarged, multinucleated cells in preclinical models treated with this compound:

Effect ObservedTimeframe Post-TreatmentCancer ModelsReference
Accumulation of enlarged, multinucleated cellsNot specified (consistent observation)Human non-small cell lung cancer, colon carcinoma, pancreas carcinoma, colorectal carcinoma nih.govresearchgate.netresearchgate.net
Polyploidy in up to 80% of cells48 hoursVarious tumor cell lines (in vitro studies that inform in vivo observations) nih.govresearchgate.net

Confirmation of Aurora B Inhibition In Vivo (e.g., pHH3 reduction)

The inhibition of Aurora B kinase activity by this compound in in vivo settings has been consistently confirmed through the reduction of phosphorylated histone H3 (pHH3) levels nih.govresearchgate.netnih.govresearchgate.netresearchgate.netaacrjournals.orgaacrjournals.org. Phosphorylation of histone H3 at serine 10 (pHH3) is a direct substrate of Aurora B kinase and serves as a reliable pharmacodynamic marker for its inhibition nih.govnih.govresearchgate.netaacrjournals.org.

Research findings indicate a rapid onset of Aurora B inhibition following this compound administration, with a noticeable reduction in pHH3 levels observed within 1 hour of treatment nih.govresearchgate.netresearchgate.net. This reduction in pHH3 was detected in tumor tissues from xenograft models, confirming the compound's ability to engage its target effectively in vivo researchgate.netaacrjournals.org. Furthermore, skin biopsies were analyzed for pHH3 reduction as a marker of Aurora B kinase inhibition in clinical studies, building upon these preclinical observations nih.gov.

The following table details the confirmation of Aurora B inhibition via pHH3 reduction in preclinical studies:

Biomarker AssessedIndication of InhibitionTime to Onset of InhibitionCancer ModelsReference
Phosphorylated Histone H3 (pHH3)Reduction in levelsWithin 1 hourHuman non-small cell lung cancer, colon carcinoma, pancreas carcinoma, colorectal carcinoma nih.govresearchgate.netresearchgate.netresearchgate.net

Research Methodologies and Analytical Approaches Applied to Bi 811283

In Vitro Assay Systems

A suite of in vitro assay systems has been employed to elucidate the inhibitory profile and cellular impact of BI-811283. These assays range from direct enzymatic activity measurements to complex cellular responses such as proliferation, cell cycle progression, and induction of apoptosis.

Enzymatic Kinase Activity Assays

Enzymatic kinase activity assays are fundamental for determining the direct inhibitory potency and selectivity of this compound against its target kinases. In these assays, this compound was profiled against human Aurora B kinase and other related kinases. Results demonstrated that this compound inhibits human Aurora B kinase activity with a half-maximal inhibitory concentration (IC50) value of 9 nM. Its inhibitory activity extends to Aurora A and Aurora C kinases, with IC50 values of 70 nM and 17 nM, respectively researchgate.netresearchgate.net.

To assess its selectivity, this compound was tested at a concentration of 1000 nM against a panel of 46 additional kinases, representative of the human kinome. At this concentration, this compound inhibited only 7 out of the 46 kinases by more than 50%, indicating a degree of selectivity towards Aurora kinases researchgate.netresearchgate.net.

Table 1: Enzymatic Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
Aurora B9
Aurora C17
Aurora A70

Cell Proliferation Assays (e.g., Alamar blue, Thymidine Incorporation)

Cell proliferation assays are used to evaluate the compound's ability to inhibit the growth of cancer cells. This compound has been profiled in proliferation assays across various human cancer cell lines. Preclinical in vitro studies showed that this compound exhibited broad antiproliferative activity in over 20 human cancer cell lines derived from different tissue origins. The half-maximal effective concentration (EC50) values for the inhibition of proliferation in these cell lines ranged from 2 to 14 nM researchgate.netresearchgate.net. This indicates potent antiproliferative effects across a diverse range of cancer types.

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

Assay TypeEC50 Range (nM)
Proliferation2 to 14

Cell Cycle Analysis (e.g., DNA Content Analysis by FACS, Cellomics ArrayScan)

Cell cycle analysis is crucial for understanding how a compound affects cell division and progression through different phases. The cell cycle status following this compound treatment was assessed using DNA content analysis, typically performed via flow cytometry (FACScalibur) or high-content imaging systems like Cellomics ArrayScan researchgate.netresearchgate.net.

Treatment of the non-small cell lung cancer cell line NCI-H460 with this compound resulted in significant alterations in cell cycle progression. Within 48 hours of treatment, the fraction of polyploid cells increased markedly from less than 5% to over 80%. This increase in polyploidy was paralleled by a substantial increase in cell volume, characteristic features of Aurora B kinase inhibition leading to failed cytokinesis researchgate.netresearchgate.net.

Immunofluorescence Techniques (e.g., for Histone H3 Phosphorylation)

Immunofluorescence techniques are employed to visualize and quantify specific protein modifications within cells, providing insights into target engagement and pathway modulation. Histone H3 phosphorylation at Serine 10 (pHH3), a key mitotic marker regulated by Aurora B kinase, was determined using immunofluorescence, often with Cellomics ArrayScan researchgate.netresearchgate.netnih.gov.

In the NCI-H460 cell line, treatment with this compound led to a rapid inhibition of histone H3 phosphorylation, occurring within less than 1 hour researchgate.netresearchgate.net. This rapid reduction in pHH3 levels confirms the effective inhibition of Aurora B kinase activity in a cellular context.

Western Blotting (e.g., for Cleaved PARP, pHH3)

Western blotting is a widely used technique to detect and quantify specific proteins in cell lysates, providing evidence of protein cleavage, phosphorylation, or changes in expression levels. For this compound studies, Western blotting was utilized to detect markers of apoptosis, such as cleaved poly (ADP-ribose) polymerase (PARP), and to confirm the inhibition of histone H3 phosphorylation (pHH3) researchgate.netresearchgate.netnih.gov.

An increase in cleaved PARP was observed after 72 hours and 96 hours of treatment with this compound, indicating the induction of apoptosis in treated cells researchgate.netresearchgate.net. This finding, alongside the rapid reduction in pHH3, underscores the compound's ability to induce both mitotic catastrophe and subsequent apoptotic cell death.

Microscopic Analysis for Nuclear Fragmentation

Microscopic analysis, particularly using DAPI staining, is performed to visually assess nuclear morphology and identify signs of apoptosis, such as nuclear fragmentation. This technique allows for the enumeration of cells exhibiting apoptotic features researchgate.netresearchgate.net.

Following treatment with this compound, a concomitant increase in the fraction of cells displaying nuclear fragmentation was observed. This fraction increased from less than 1% to 7% after 72 hours and 96 hours of treatment, further supporting the induction of apoptosis as a consequence of Aurora B inhibition researchgate.netresearchgate.net.

Therapeutic Implications and Future Preclinical Research Directions

Conceptual Framework of Mitotic Catastrophe in Cancer Therapy

Mitotic catastrophe is a form of cell death that occurs when cells undergo aberrant mitosis, leading to severe chromosomal abnormalities. Aurora B kinase plays a pivotal role in regulating various aspects of mitotic cell division, including chromosome condensation, bi-orientation, sister chromatid cohesion, spindle disassembly, and cytokinesis. nih.govnih.govroyalsocietypublishing.orgmolbiolcell.org Abnormally elevated levels of Aurora B kinase are observed in many cancer types, contributing to unequal chromosomal separation and the formation of cells with abnormal chromosome numbers, which are both a cause and a driver of cancer. wikipedia.orgmedkoo.com

Inhibition of Aurora B kinase by compounds like BI-811283 disrupts these essential mitotic processes. This disruption leads to the formation of polyploid cells (cells with severely abnormal numbers of chromosomes) due to failed or improper chromosomal separation. wikipedia.orgmedkoo.comresearchgate.net These polyploid cells subsequently either undergo senescence (a state of irreversible growth arrest) or apoptosis (programmed cell death), thereby inducing mitotic catastrophe. wikipedia.orgresearchgate.netresearchgate.net This mechanism highlights the therapeutic rationale for targeting Aurora B kinase in cancer therapy, as it exploits the vulnerabilities of rapidly dividing cancer cells.

Translational Potential Based on Preclinical Efficacy

This compound has demonstrated significant preclinical efficacy, underscoring its translational potential as an anti-cancer agent. It acts as an adenosine (B11128) triphosphate (ATP)-competitive, reversible, and potent inhibitor of Aurora B kinase, with a half-maximal inhibitory concentration (IC50) of 9 nM. smolecule.comnih.govresearchgate.net In preclinical in vitro studies, this compound exhibited broad antiproliferative activity across 24 tumor cell lines of diverse tissue origins, with half-maximal effective concentrations (EC50) typically below 14 nM. nih.govresearchgate.netresearchgate.netnih.gov

Within one hour of treatment, this compound reduced histone H3 phosphorylation, a direct substrate of Aurora B kinase, indicating effective target engagement. nih.govresearchgate.netresearchgate.net Furthermore, treatment with this compound led to a rapid increase in polyploidy, with up to 80% of cells becoming polyploid within 48 hours, followed by a marked increase in senescent cells (up to 25% within 96 hours) and a slow onset of apoptosis in a subset of cells. nih.govresearchgate.netresearchgate.net

In in vivo xenograft models of human non-small cell lung cancer, colon carcinoma, and pancreas carcinoma, this compound resulted in dose-dependent inhibition of tumor growth, with tumor regression observed in some cases. nih.govresearchgate.netnih.gov Specifically, in the HCT 116 colon carcinoma model, this compound induced regression of large tumors (350 mm³). researchgate.net Its efficacy has also been shown in breast cancer models. frontiersin.org These robust preclinical findings support the translational potential of this compound for various solid tumors.

Table 1: Preclinical Efficacy of this compound

ParameterValue/ObservationSource
Aurora B Kinase IC509 nM smolecule.comnih.govresearchgate.net
Antiproliferative EC50<14 nM across 24 tumor cell lines nih.govresearchgate.net
Histone H3 PhosphorylationReduced within 1 hour of treatment nih.govresearchgate.net
Polyploidy Induction>80% of cells within 48 hours researchgate.net
Senescence InductionUp to 25% of cells within 96 hours researchgate.net
Tumor Growth Inhibition (Xenografts)Dose-dependent inhibition/regression in NSCLC, colon, and pancreas carcinoma models nih.govresearchgate.net

Investigation of Potential Combination Therapies in Preclinical Models

The investigation of combination therapies in preclinical models is crucial for enhancing the efficacy and overcoming potential resistance mechanisms of Aurora B inhibitors. While this compound has shown promise as a single agent, combining it with other anti-cancer agents could lead to synergistic effects.

One area of exploration involves dual-acting compounds that target multiple pathways. For instance, BI 847325 is a dual ATP-competitive inhibitor of both MEK and Aurora kinases. Preclinical studies have shown that the cellular and anti-tumor effects of BI 847325 could be mimicked by combining a MEK inhibitor (GSK1120212) with this compound, suggesting a potential synergistic interaction between MEK and Aurora kinase inhibition. aacrjournals.org This indicates that combining this compound with MEK inhibitors could be a viable strategy in tumors with BRAF or RAS mutations. aacrjournals.org

Furthermore, the concept of combining Aurora B inhibitors with other therapeutic strategies has been tested in preclinical models. For example, a clinical trial investigated this compound in combination with cytarabine (B982) in patients with acute myeloid leukemia, highlighting the preclinical rationale for such combinations. mdpi.com These studies aim to leverage the distinct mechanisms of action of different drugs to achieve more comprehensive and effective cancer cell elimination.

Identification of Biomarkers for Response in Preclinical Studies

Identifying reliable biomarkers is essential for predicting response to this compound and guiding patient selection in future clinical applications. In preclinical studies, phosphorylated histone H3 (pHH3) has been established as a key pharmacodynamic biomarker for Aurora B kinase inhibition. nih.govresearchgate.netresearchgate.net A reduction in pHH3 levels following this compound treatment indicates successful target engagement and inhibition of Aurora B activity. nih.govresearchgate.net

Beyond molecular markers, histological examination of treated tumors in preclinical models has revealed an accumulation of enlarged, multinucleated cells. This morphological change is a hallmark of Aurora B inhibition and is consistent with the expected mechanism of action, where cells fail to complete cytokinesis after DNA replication. researchgate.net These cellular phenotypes serve as visual biomarkers of the drug's effect. While these markers demonstrate target engagement and cellular response, further research is needed to identify predictive biomarkers that can reliably forecast patient outcomes in response to this compound.

Exploring Resistance Mechanisms to Aurora B Inhibition in Laboratory Settings

Understanding resistance mechanisms is critical for developing strategies to overcome treatment failure. While specific resistance mechanisms to this compound are not extensively detailed in the provided search results, general mechanisms of resistance to Aurora B inhibition have been explored in laboratory settings using other inhibitors.

For instance, studies on other Aurora B inhibitors like ZM447439 have identified a Gly160Glu mutation in the kinase domain of Aurora B that can prevent inhibitor binding. mdpi.com Additionally, elevated expression of multi-drug resistant protein (MDR1) and breast cancer resistance protein (BCRP) has been observed in cell lines resistant to barasertib, another Aurora B inhibitor. mdpi.com These findings suggest that efflux pump overexpression could contribute to resistance to Aurora B inhibitors.

Furthermore, in the context of lung cancer, acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) has been linked to increased phosphorylation of histone H3, indicating activation of Aurora B. This suggests that Aurora B activation can be a mechanism of acquired resistance to EGFR TKIs, making Aurora B inhibitors a potential therapeutic option to overcome such resistance. frontiersin.org These preclinical insights into resistance mechanisms provide valuable directions for future research on this compound, including identifying specific resistance pathways and developing combination therapies to circumvent them.

Further Elucidation of Signaling Pathway Cross-Talk with Aurora Kinase B

Aurora B kinase, as a central component of the Chromosome Passenger Complex (CPC), is intricately involved in various mitotic processes and interacts with numerous signaling pathways. nih.govmolbiolcell.org Further elucidation of this cross-talk is vital for a comprehensive understanding of its role in cancer and for optimizing therapeutic strategies with this compound.

Aurora B's functions extend beyond mitosis, influencing processes like chromosome condensation, sister chromatid cohesion, and cytokinesis. nih.govmolbiolcell.orgbiorxiv.org It also plays a role in opposing cell-cycle arrest and apoptosis in interphase through phosphorylation-dependent degradation of the tumor suppressor p53. molbiolcell.org

Cross-talk with growth factor signaling is evident, as studies show that adhesion and growth factors can differentially regulate Aurora kinases. For example, Aurora B activation is influenced by cell-matrix adhesion and serum growth factors, and its inhibition can impact ERK activation and membrane ruffling. biorxiv.org The observation that the dual MEK/Aurora inhibitor BI 847325 mimics the effects of combining a MEK inhibitor with this compound further highlights the cross-talk between the MEK and Aurora kinase pathways. aacrjournals.org Understanding these complex interactions, including how Aurora B inhibition might impact other oncogenic pathways or be influenced by them, is crucial for developing rational combination therapies and predicting therapeutic responses.

Application of this compound as a Research Tool Compound

Given its potent and selective inhibition of Aurora B kinase, this compound holds significant value as a research tool compound in laboratory settings. Its well-characterized mechanism of action and preclinical efficacy make it an ideal agent for probing the biological roles of Aurora B kinase and its associated pathways.

Researchers can utilize this compound to:

Investigate Mitotic Processes: Study the precise functions of Aurora B in chromosome condensation, segregation, spindle assembly, and cytokinesis by observing the effects of its inhibition. wikipedia.orgmedkoo.comnih.govnih.govroyalsocietypublishing.orgmolbiolcell.orgresearchgate.net

Elucidate Signaling Networks: Explore the cross-talk between Aurora B and other signaling pathways, such as the MEK/ERK pathway or those involved in resistance mechanisms, by observing changes in downstream effectors upon this compound treatment. aacrjournals.orgbiorxiv.org

Identify Novel Biomarkers: Use this compound to induce specific cellular phenotypes (e.g., polyploidy, senescence) and molecular changes (e.g., pHH3 reduction) to identify and validate new biomarkers of Aurora B inhibition and mitotic catastrophe. nih.govresearchgate.netresearchgate.net

Develop Combination Strategies: Test novel drug combinations with this compound in preclinical models to identify synergistic interactions and overcome resistance, building upon the existing knowledge of its efficacy. smolecule.comaacrjournals.orgmdpi.com

By serving as a precise pharmacological probe, this compound facilitates deeper insights into the fundamental biology of cell division and cancer pathogenesis, thereby contributing to the development of more effective therapeutic strategies.

Q & A

Q. What is the molecular target of BI-811283, and how does its mechanism of action influence preclinical cancer models?

this compound selectively inhibits Aurora B kinase (AurB), a critical regulator of mitotic progression, with an in vitro IC50 of 9 nM. Its mechanism involves disrupting chromosomal alignment and cytokinesis, leading to mitotic catastrophe in proliferating cancer cells . Methodologically, AurB inhibition is validated via kinase activity assays, flow cytometry for cell cycle arrest, and immunofluorescence to visualize mitotic defects .

Q. Which experimental models are most appropriate for evaluating this compound’s efficacy in hematological malignancies?

Preclinical studies often use AML (acute myeloid leukemia) cell lines (e.g., MV4-11, HL-60) and xenograft models, given this compound’s phase II trial focus on AML. In vitro assays measure apoptosis (Annexin V/PI staining) and clonogenic survival, while in vivo models assess tumor volume reduction and survival prolongation. Clinical trials (NCT00632749) further validate efficacy in patient-derived samples .

Q. How is this compound’s safety profile assessed in preclinical studies, and what are the common dose-limiting toxicities (DLTs)?

Safety is evaluated through maximum tolerated dose (MTD) studies in rodents, monitoring hematological toxicity (neutropenia, thrombocytopenia) and organ-specific histopathology. Phase I trials (NCT00701324) identified hematological DLTs, guiding phase II dosing adjustments (e.g., 100 mg this compound combined with cytarabine) .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in this compound’s efficacy between single-agent and combination therapy trials?

Single-agent phase I trials reported limited objective responses (37% stable disease), while phase II combination trials with cytarabine showed improved outcomes. Methodological reconciliation involves pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess drug-drug interactions and synergistic effects. Comparative transcriptomic analysis of tumor samples pre-/post-treatment can identify biomarkers predictive of combination efficacy .

Q. How can pharmacokinetic variability be optimized to enhance this compound’s therapeutic index in heterogeneous patient populations?

Population PK modeling, incorporating covariates like renal/hepatic function and genetic polymorphisms in drug-metabolizing enzymes, guides dose individualization. Preclinical studies using humanized liver models or microdosing trials with radiolabeled this compound provide insights into absorption/distribution variability .

Q. What experimental frameworks are used to investigate resistance mechanisms to this compound in Aurora B-overexpressing tumors?

Resistance is studied via CRISPR-Cas9 screens to identify synthetic lethal targets and longitudinal genomic sequencing of relapsed tumors. Functional assays (e.g., live-cell imaging of mitotic recovery post-treatment) quantify adaptive responses, while proteomic profiling reveals bypass signaling pathways (e.g., PLK1 upregulation) .

Q. How should conflicting data on this compound’s hematological toxicity be analyzed to balance efficacy and safety in trial design?

Bayesian adaptive trial designs allow real-time toxicity/efficacy monitoring, adjusting dosing schedules based on neutrophil/platelet counts. Meta-analysis of phase I/II data stratifies patients by baseline hematological parameters, while in vitro toxicity assays on hematopoietic stem cells identify susceptibility thresholds .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound’s tumor response heterogeneity in clinical datasets?

Mixed-effects models account for intra-patient variability, while machine learning (e.g., random forests) identifies subpopulations with differential responses. Survival analysis (Cox proportional hazards) integrates time-to-event data, and bootstrapping validates robustness in small sample sizes .

Q. How are translational biomarkers developed to predict this compound response in early-phase trials?

Biomarker discovery employs multiplex IHC for AurB expression, circulating tumor DNA (ctDNA) for mitotic gene mutations, and FDG-PET imaging for early metabolic response. Prospective validation uses blinded, independent cohorts to avoid overfitting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.